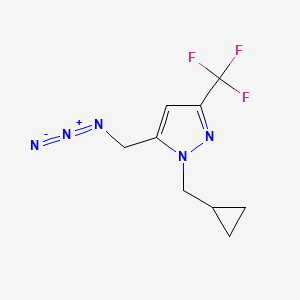

5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

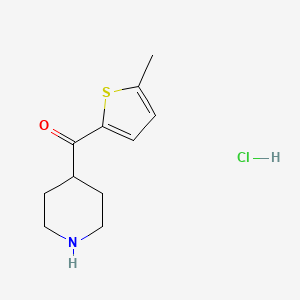

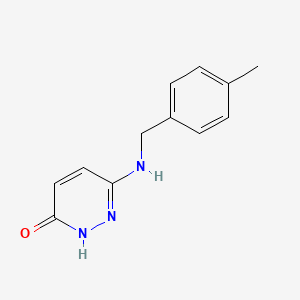

“5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10F3N5. Its average mass is 245.204 Da and its monoisotopic mass is 245.088837 Da .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole”, has been extensively studied in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of “5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle, with three carbon atoms, two nitrogen atoms, and various substituents including an azidomethyl group, a cyclopropylmethyl group, and a trifluoromethyl group .Applications De Recherche Scientifique

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its azidomethyl group is a precursor to amines, which are fundamental in synthesizing a wide range of organic molecules. The trifluoromethyl group can introduce fluorine into molecules, which is particularly valuable in pharmaceuticals due to the unique properties that fluorine atoms confer, such as increased lipophilicity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, the presence of a cyclopropylmethyl group can be crucial for the biological activity of drug molecules. This compound could be used to develop new pharmacophores, which are parts of a molecule responsible for its biological action. The trifluoromethyl group is also significant in this field, as it can improve the drug’s potency and selectivity .

Photoredox Catalysis

The azidomethyl group can participate in photoredox catalysis, a field of chemistry that harnesses light energy to drive chemical reactions. This compound could be used to generate radical species under light irradiation, which can then engage in various bond-forming reactions, expanding the toolkit available for constructing complex organic molecules .

Mécanisme D'action

Target of Action

The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazole derivatives have been known to interact with various targets such as enzymes, receptors, and ion channels .

Mode of Action

The azido, trifluoromethyl, and cyclopropylmethyl groups in the compound could potentially interact with the target proteins through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown without specific study data. Based on the structural features, it might interfere with the function of target proteins, thereby modulating the associated biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group might enhance the metabolic stability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For example, the azido group might undergo reduction under certain conditions, which could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N5/c10-9(11,12)8-3-7(4-14-16-13)17(15-8)5-6-1-2-6/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXHHRKVFGUHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)

![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)